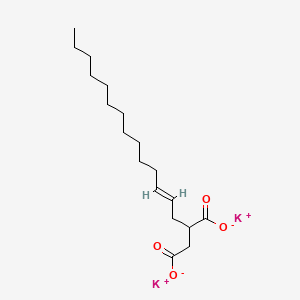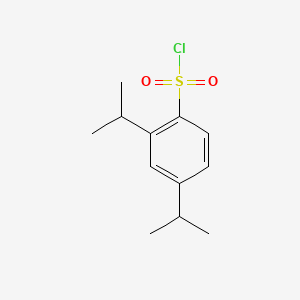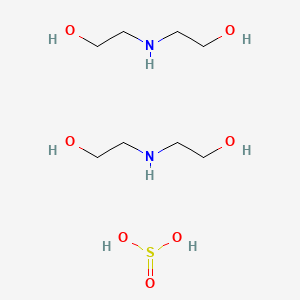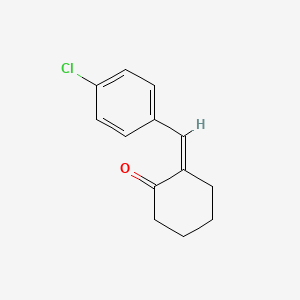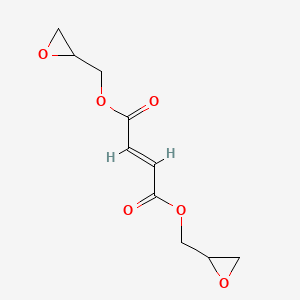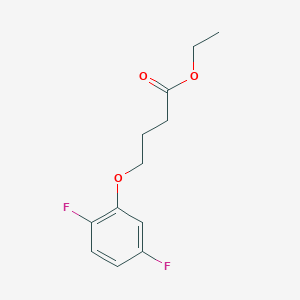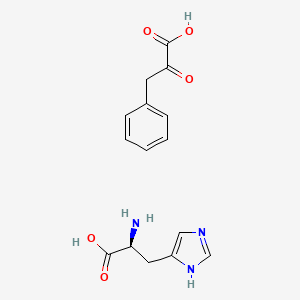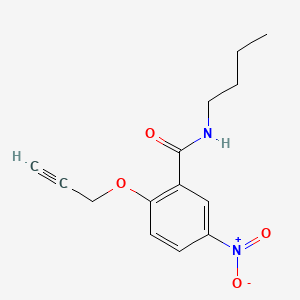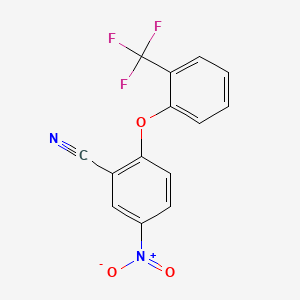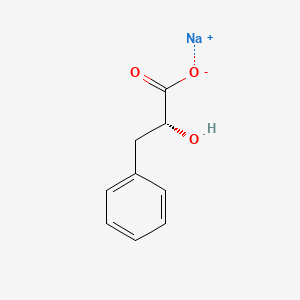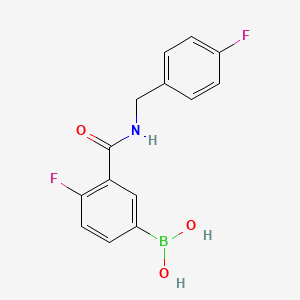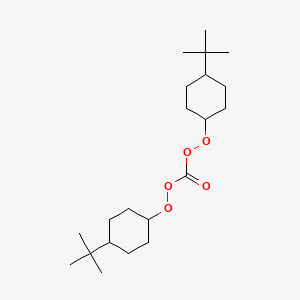
Bis(4-tert-butylcyclohexyl) diperoxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tert-butylcyclohexyl) diperoxycarbonate is an organic peroxide compound with the molecular formula C21H38O5. It is known for its high reactivity and is commonly used as an initiator in polymerization reactions, particularly in the curing of unsaturated polyester resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-tert-butylcyclohexyl) diperoxycarbonate can be synthesized through the reaction of 4-tert-butylcyclohexanol with peroxycarbonic acid. The reaction typically involves the use of a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the stability of the peroxide[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 4-tert-butylcyclohexanol to a solution of peroxycarbonic acid. The reaction mixture is then cooled and purified to obtain the desired product. The process requires careful handling due to the highly reactive nature of the compound[2][2].
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-tert-butylcyclohexyl) diperoxycarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled temperature conditions, typically around 50°C. The presence of stabilizers and inhibitors can help control the rate of decomposition and ensure the desired reaction outcomes .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. This makes the compound valuable in the production of various polymeric materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(4-tert-butylcyclohexyl) diperoxycarbonate is used as an initiator in the polymerization of acrylic esters and other monomers. Its ability to generate free radicals makes it a crucial component in the synthesis of various polymers .
Biology and Medicine: For example, it can be used in the preparation of polymerizable yellow azo dyes applied in artificial intraocular lenses .
Industry: In the industrial sector, this compound is widely used in the curing of unsaturated polyester resins. It is also employed as a catalyst in various chemical processes, contributing to the production of high-performance materials .
Wirkmechanismus
The mechanism of action of bis(4-tert-butylcyclohexyl) diperoxycarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s high reactivity and ability to generate free radicals make it an effective initiator in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Di(4-tert-butylcyclohexyl) peroxydicarbonate
- Di-tert-butyl dicyclohexyl peroxydicarbonate
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Uniqueness: Bis(4-tert-butylcyclohexyl) diperoxycarbonate stands out due to its high reactivity and stability under controlled conditions. Its ability to generate free radicals efficiently makes it a preferred choice for initiating polymerization reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
71331-99-2 |
|---|---|
Molekularformel |
C21H38O5 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
bis[(4-tert-butylcyclohexyl)oxy] carbonate |
InChI |
InChI=1S/C21H38O5/c1-20(2,3)15-7-11-17(12-8-15)23-25-19(22)26-24-18-13-9-16(10-14-18)21(4,5)6/h15-18H,7-14H2,1-6H3 |
InChI-Schlüssel |
CQSONBSYXPPHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)OOC(=O)OOC2CCC(CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



